4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate
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Overview
Description
4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a combination of fluoro, formyl, methoxy, isoquinolinyl, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro and Formyl Groups: The fluoro and formyl groups can be introduced via electrophilic aromatic substitution reactions. For instance, fluorination can be achieved using fluorinating agents like Selectfluor, while formylation can be done using Vilsmeier-Haack reaction.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Benzoate Ester Formation: The final step involves esterification, where the isoquinoline derivative reacts with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(4-Fluoro-3-carboxyphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Reduction: 4-(4-Fluoro-3-hydroxymethylphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Substitution: 4-(4-Methoxy-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate.
Scientific Research Applications
4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and formyl groups can enhance binding affinity and selectivity towards specific targets, while the isoquinoline core can facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-formylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
4-(4-Fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoro and formyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
CAS No. |
651030-65-8 |
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Molecular Formula |
C24H16FNO4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[4-(4-fluoro-3-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H16FNO4/c1-29-23-18-8-5-9-21(30-24(28)15-6-3-2-4-7-15)22(18)19(13-26-23)16-10-11-20(25)17(12-16)14-27/h2-14H,1H3 |
InChI Key |
ZZVVXRYBTIRWDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)F)C=O |
Origin of Product |
United States |
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